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Compound of Interest

Compound Name: FAM amine, 6-isomer

Cat. No.: B607412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral

properties of 6-FAM (6-Carboxyfluorescein) amine, a widely used fluorescent label in biological

research and drug development. This document details the dye's key photophysical

parameters, outlines experimental protocols for their determination, and explores the influence

of environmental factors on its fluorescence.

Core Spectral and Photophysical Properties
6-FAM amine is a derivative of fluorescein, one of the most common fluorophores utilized for

labeling biomolecules. Its popularity stems from a combination of a high absorption coefficient,

excellent fluorescence quantum yield, and good water solubility. The spectral properties of 6-

FAM are characterized by excitation in the blue region of the visible spectrum and emission in

the green region, making it compatible with standard fluorescence instrumentation, including

flow cytometers, fluorescence microscopes, and plate readers.[1]

The key spectral and photophysical properties of 6-FAM amine are summarized in the tables

below. These values represent a consensus from various sources and can be influenced by the

specific experimental conditions.

Table 1: Spectral Properties of 6-FAM Amine
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Property Value Notes

Excitation Maximum (λex) ~495 nm
In aqueous buffer at pH > 7[1]

[2][3][4]

Emission Maximum (λem) ~520 nm In aqueous buffer at pH > 7

Stokes Shift ~25 nm

The difference between the

excitation and emission

maxima.

Table 2: Photophysical Properties of 6-FAM Amine

Property Value Notes

Molar Extinction Coefficient (ε) ~75,000 - 83,000 M⁻¹cm⁻¹

At the absorption maximum;

indicates the efficiency of light

absorption.

Fluorescence Quantum Yield

(Φ)
~0.9

Represents the efficiency of

converting absorbed photons

into emitted photons.

Fluorescence Lifetime (τ) ~4 ns

For the deprotonated

(fluorescent) form of the parent

compound, fluorescein.

pKa ~6.4

The pH at which the

protonated (less fluorescent)

and deprotonated (highly

fluorescent) forms are in

equilibrium.

Environmental Effects on Spectral Properties
The fluorescence of 6-FAM amine is sensitive to its local environment, a property that can be

both a challenge and an opportunity in experimental design.
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pH Sensitivity: The fluorescence intensity of 6-FAM is highly dependent on the pH of the

surrounding medium. Below its pKa of approximately 6.4, the molecule exists in a protonated,

non-fluorescent lactone form. As the pH increases above the pKa, the molecule deprotonates

to form the highly fluorescent dianion. This pH sensitivity makes 6-FAM a useful indicator for

intracellular pH measurements. For optimal and stable fluorescence, it is recommended to use

6-FAM in buffers with a pH between 7.5 and 8.5.

Solvent Polarity: The polarity of the solvent can influence the spectral properties of 6-FAM. In

general, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in

the emission spectrum. This phenomenon, known as solvatochromism, arises from the

stabilization of the excited state dipole moment by polar solvent molecules.

Experimental Protocols
Accurate characterization of the spectral properties of 6-FAM amine is crucial for its effective

use in quantitative assays. The following sections provide detailed methodologies for key

experiments.

Measurement of Absorption Spectrum and Molar
Extinction Coefficient
The absorption spectrum and molar extinction coefficient (ε) can be determined using a UV-

Visible spectrophotometer.

Methodology:

Preparation of Stock Solution: Prepare a concentrated stock solution of 6-FAM amine in a

suitable solvent such as dimethyl sulfoxide (DMSO).

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired

experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The concentrations should be

chosen to yield absorbance values within the linear range of the spectrophotometer (typically

0.1 to 1.0).

Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of

maximum absorbance (λmax), which is approximately 495 nm for 6-FAM.
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Calculation of Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), plot

the absorbance at λmax against the concentration of 6-FAM amine. The molar extinction

coefficient (ε) is determined from the slope of the resulting linear regression.

Measurement of Fluorescence Spectrum and Quantum
Yield
The fluorescence emission spectrum and quantum yield (Φ) are determined using a

fluorometer. The relative quantum yield is often measured by comparison to a well-

characterized fluorescence standard.

Methodology:

Selection of a Quantum Yield Standard: Choose a standard with a known quantum yield and

with absorption and emission spectra that overlap with 6-FAM. Quinine sulfate in 0.1 M

H₂SO₄ (Φ = 0.54) is a common standard for this spectral region.

Preparation of Solutions: Prepare a series of dilutions of both the 6-FAM amine sample and

the quantum yield standard in the same solvent. The absorbance of all solutions at the

excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Fluorescence Measurement: Record the fluorescence emission spectra of the sample and

the standard solutions at the same excitation wavelength.

Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated

using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

Φ_std is the quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


n is the refractive index of the solvent.

Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates a generalized workflow for the characterization of the spectral

properties of a fluorophore like 6-FAM amine.
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Caption: Workflow for characterizing 6-FAM amine spectral properties.

Logical Relationship of Spectral Properties
The interplay between absorption, emission, and other photophysical properties is fundamental

to understanding the behavior of 6-FAM amine.
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Caption: Relationship between 6-FAM amine's photophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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